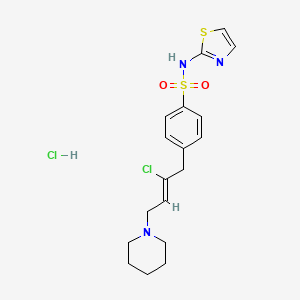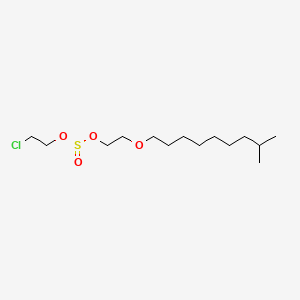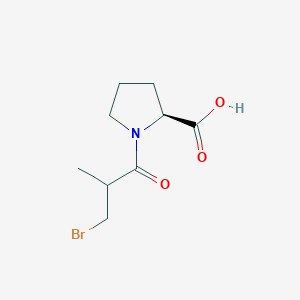
(2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-3-bromopropanoyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of a 2-methyl-3-bromopropanoyl group to the proline molecule can potentially alter its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-bromopropanoyl)-L-proline typically involves the following steps:
Starting Materials: L-proline and 2-methyl-3-bromopropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 2-methyl-3-bromopropanoic acid is activated by the coupling agent and then reacted with L-proline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-3-bromopropanoyl)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-3-bromopropanoyl)-L-proline may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of proline derivatives on protein structure and function.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-3-bromopropanoyl)-L-proline would depend on its specific interactions with biological molecules. It may act by binding to specific enzymes or receptors, altering their activity and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl-3-chloropropanoyl)-L-proline: Similar structure but with a chlorine atom instead of bromine.
1-(2-Methyl-3-iodopropanoyl)-L-proline: Similar structure but with an iodine atom instead of bromine.
1-(2-Methyl-3-fluoropropanoyl)-L-proline: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(2-Methyl-3-bromopropanoyl)-L-proline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties.
Eigenschaften
CAS-Nummer |
73800-69-8 |
|---|---|
Molekularformel |
C9H14BrNO3 |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
(2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m0/s1 |
InChI-Schlüssel |
SJYSAVFKJLHJHP-MLWJPKLSSA-N |
Isomerische SMILES |
CC(CBr)C(=O)N1CCC[C@H]1C(=O)O |
Kanonische SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
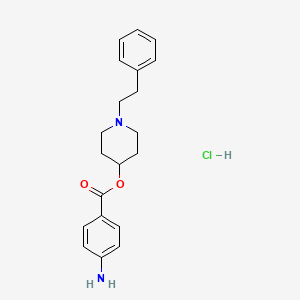
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
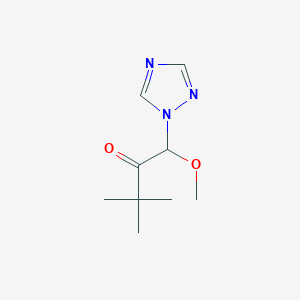
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
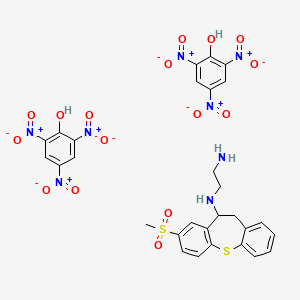
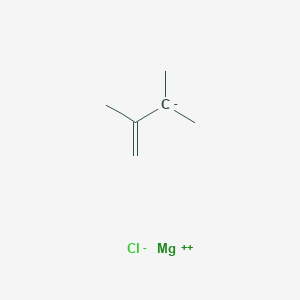
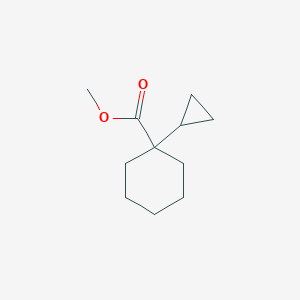
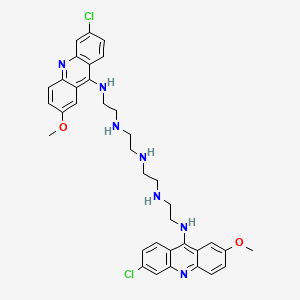

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
